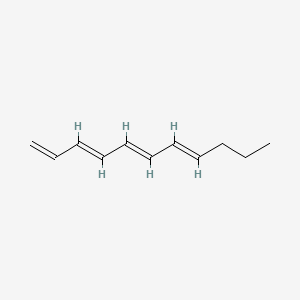
1,3,5,7-Undecatetraene, (3E,5E,7E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Undecatetraene, (3E,5E,7E)- is an organic compound with the molecular formula C11H16. It is a linear polyene with four conjugated double bonds, making it a member of the polyene family. This compound is known for its unique chemical structure and properties, which make it an interesting subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Undecatetraene, (3E,5E,7E)- typically involves the use of alkyne and alkene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3,5,7-Undecatetraene, (3E,5E,7E)- may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic processes using transition metals such as palladium or nickel may also be employed to facilitate the formation of the conjugated polyene system .
化学反応の分析
Types of Reactions
1,3,5,7-Undecatetraene, (3E,5E,7E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of substituted polyenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (Grignard reagents, organolithium compounds) are commonly used.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated polyenes, organometallic derivatives.
科学的研究の応用
1,3,5,7-Undecatetraene, (3E,5E,7E)- has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1,3,5,7-Undecatetraene, (3E,5E,7E)- involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry and materials science .
類似化合物との比較
1,3,5,7-Undecatetraene, (3E,5E,7E)- can be compared with other similar polyenes, such as:
1,3,5,8-Undecatetraene: Another polyene with a similar structure but different double bond positions.
1,3,5,7-Decatetraene: A shorter polyene with one less carbon atom.
1,3,5,7-Dodecatetraene: A longer polyene with one more carbon atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
特性
CAS番号 |
90500-51-9 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
(3E,5E,7E)-undeca-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5+,10-8+,11-9+ |
InChIキー |
IQQBFWHNQBNSSQ-HJHGIKLDSA-N |
異性体SMILES |
CCC/C=C/C=C/C=C/C=C |
正規SMILES |
CCCC=CC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















